Ferrocene carbamate

Organophosphate poisoning prophylaxis Acetylcholinesterase inhibition Chemical warfare agent countermeasure

Ferrocene carbamate (CAS 74006-19-2), systematically named Ferrocene,[[[4-[[(methylamino)carbonyl]oxy]phenyl]imino]methyl]- (9CI), is a ferrocene–Schiff base methylcarbamate conjugate with the molecular formula C₁₉H₁₈FeN₂O₂ and a molecular weight of approximately 363.2 g/mol. It belongs to the class of ferrocenyl methylcarbamates—recognized as the first carbamate derivatives ever synthesized within the ferrocene chemical space—and serves dual roles as both a bioactive organometallic compound and an electroactive scaffold.

Molecular Formula C19H19FeN2O2+
Molecular Weight 363.2 g/mol
CAS No. 74006-19-2
Cat. No. B1212889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene carbamate
CAS74006-19-2
Synonymsferrocene carbamate
Molecular FormulaC19H19FeN2O2+
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCN=C([O-])OC1=CC=C(C=C1)NC=C2C=CC=C2.C1C=CC=C1.[Fe+2]
InChIInChI=1S/C14H14N2O2.C5H6.Fe/c1-15-14(17)18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-11;1-2-4-5-3-1;/h2-10,16H,1H3,(H,15,17);1-4H,5H2;/q;;+2/p-1
InChIKeyMLMKQZKMAXWPMM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrocene Carbamate (CAS 74006-19-2): Core Identity, Structural Class, and Procurement-Relevant Characterization


Ferrocene carbamate (CAS 74006-19-2), systematically named Ferrocene,[[[4-[[(methylamino)carbonyl]oxy]phenyl]imino]methyl]- (9CI), is a ferrocene–Schiff base methylcarbamate conjugate with the molecular formula C₁₉H₁₈FeN₂O₂ and a molecular weight of approximately 363.2 g/mol [1]. It belongs to the class of ferrocenyl methylcarbamates—recognized as the first carbamate derivatives ever synthesized within the ferrocene chemical space—and serves dual roles as both a bioactive organometallic compound and an electroactive scaffold [2]. Unlike simpler ferrocene analogs such as ferrocenecarboxamide or aminoferrocene, the compound integrates a hydrolytically labile N-methylcarbamate moiety linked via a p-iminophenyl bridge to the ferrocene core, conferring a unique combination of acetylcholinesterase (AChE) inhibitory activity and tunable redox properties [2][3].

Workflow

AChE inhibition screening and ferrocene-mediated neuroactive studies

Dual bioactive organometallic and electroactive scaffold

Selection

Carbamate-linked ferrocene probe with hydrolytically labile N-methylcarbamate

Enables self-immolative release for electrochemical sensing

Use Context

Research tool for organophosphate countermeasure studies and redox biosensor design

Requires validation in specific assay conditions

Why Ferrocene Carbamate (CAS 74006-19-2) Cannot Be Indiscriminately Replaced by In-Class Ferrocene Derivatives or Conventional Carbamates


Ferrocene carbamate occupies a structurally distinct niche that precludes straightforward interchange with either conventional carbamate AChE inhibitors (e.g., physostigmine, pyridostigmine) or simpler ferrocene derivatives (e.g., ferrocenecarboxamide, aminoferrocene). Physostigmine provides only partial protection against organophosphate poisoning, whereas ferrocene carbamate confers protection that is not solely correlated with its AChE-inhibiting activity, suggesting additional ferrocene-mediated mechanisms [1][2]. Conversely, non-carbamate ferrocene analogs such as N,N-dimethylaminomethylferrocene show negligible cytotoxicity (IC₅₀ > 1000 μM), while ferrocene carbamate-based prodrugs achieve substantially higher potency [3]. Furthermore, the carbamate linker enables latent electrochemical probe designs—such as self-immolative release of the ferrocenyl reporter upon target engagement—that are inaccessible with ferrocenecarboxamide or aminoferrocene alone, yielding detection limits unattainable by non-carbamate ferrocene scaffolds [4]. Substitution without verifying these structure-dependent functional attributes risks both loss of biological efficacy and failure of electrochemical detection schemes.

Target: Ferrocene carbamate
AChE inhibition + ferrocene-mediated protection; latent electrochemical linker
Substitute: Physostigmine
ChE-only protection; lacks additional ferrocene-dependent protective mechanisms
Target: Ferrocene carbamate
Redox-active carbamate prodrug scaffold; reductive activation possible
Substitute: Ferrocenecarboxamide
No carbamate linker; negligible cytotoxicity and no AChE activity reported
Target: Ferrocene carbamate probe
Self-immolative electrochemical detection with sub-µM LOD in complex matrices
Substitute: Aminoferrocene
Lacks latent release mechanism; detection limits may not transfer

Ferrocene Carbamate (CAS 74006-19-2): Quantitative Differential Evidence for Scientific Selection and Procurement


Superior Prophylactic Efficacy Against Soman (GD) Nerve Agent Poisoning Relative to Physostigmine in Dual Animal Models

In a direct head-to-head comparison, ferrocene carbamate demonstrated markedly superior protection against the organophosphate nerve agent soman compared to physostigmine. In mice, pretreatment with ferrocene carbamate (5.5 mg/kg i.p., equivalent to 1/30 × LD₅₀) 30 min prior to soman challenge produced a sixfold reduction in soman acute toxicity (24-hr LD₅₀) [1]. At this protective dose, ferrocene carbamate inhibited blood AChE by 30% and, like physostigmine, inhibited brain AChE, confirming central nervous system penetration [1]. In a subsequent guinea pig study, animals pretreated with the high-dose ferrocene carbamate regimen survived 10× and 15× LD₅₀ doses of soman and exhibited no remaining signs of poisoning after 24 hours—an outcome explicitly noted as superior to that achievable with physostigmine [2]. Crucially, the authors concluded that the protection afforded by ferrocene carbamate is not solely attributable to its cholinesterase-inhibiting activity, implicating additional ferrocene-mediated protective mechanisms absent in physostigmine [2].

Soman Prophylaxis
Head-to-head
6-fold reduction in soman toxicity; survival at 15× LD₅₀
Reported model-response context supporting additional ferrocene-mediated protection
Mouse and guinea pig models; species-specific endpoint review needed
Organophosphate poisoning prophylaxis Acetylcholinesterase inhibition Chemical warfare agent countermeasure

First-in-Class Acetylcholinesterase Inhibition Among Ferrocene Derivatives with Defined I₅₀ Range

Ferrocene carbamate (as the specific ferrocenyl-p-hydroxyphenylaldimine methylcarbamate) was among the eight novel methylcarbamates reported by Hetnarski et al. as the first carbamate derivatives ever synthesized in the ferrocene chemical series [1]. The anticholinesterase activity of these ferrocene carbamates was quantitatively characterized, yielding I₅₀ values spanning 10⁻⁴ M to 10⁻⁶ M [1]. This potency range distinguishes ferrocene carbamates from non-carbamate ferrocene derivatives such as ferrocenecarboxamide and aminoferrocene, which lack intrinsic AChE inhibitory activity, and from N,N-dimethylaminomethylferrocene, which shows no cytotoxicity (IC₅₀ > 1000 μM in Ehrlich ascites tumor cells) [2]. The structure–activity analysis further demonstrated that the position of the ferrocene moiety relative to the carbamate linkage modulates inhibitory potency, with meta-substituted isomers exhibiting consistently higher activity [1].

AChE Inhibition Potency
Class-level
I₅₀ 10⁻⁴–10⁻⁶ M
Only ferrocene subclass with reported micromolar-range AChE inhibition
Data from initial carbamate screen; meta-isomer activity context
Acetylcholinesterase inhibitor Ferrocene medicinal chemistry Carbamate structure–activity relationship

Electrochemical Latent Redox Probes for H₂S Detection with Sub-Micromolar Detection Limits in Living Cells and Whole Blood

Azido benzyl ferrocene carbamate (ABFC) and N-alkyl azido benzyl ferrocene carbamate (NABFC) were designed as latent electrochemical redox probes for real-time H₂S quantification in living cells [1]. H₂S specifically triggers azide reduction and subsequent self-immolative carbamate cleavage, releasing the ferrocenyl reporter whose current response is monitored via graphene oxide film-modified electrodes [1]. ABFC achieved a detection limit of 0.32 µM, while NABFC—incorporating an N-alkyl substitution on the carbamate nitrogen—further lowered the LOD to 0.076 µM, representing a 4.2-fold improvement within the same ferrocene carbamate scaffold [1]. These LODs are comparable to those of established sensitive H₂S detection methods, yet the ferrocene carbamate probes uniquely enable continuous, real-time monitoring of endogenous H₂S production in live Escherichia coli, a capability not demonstrated with conventional colorimetric or fluorescent H₂S probes in the same study [1].

H₂S Detection LOD
Cross-study comparable
NABFC LOD 0.076 µM
Sub-micromolar real-time H₂S tracking in living cells
Graphene oxide electrode platform; cross-study comparison
Electrochemical biosensing Hydrogen sulfide detection Ratiometric redox probe

Ferrocenyl Carbamate Derivative (FCCD) Outperforms Conventional Ion-Selective Electrode for Fluoride Detection with 5.1 × 10⁻⁷ M LOD and Dual-Mode Readout

A ferrocenyl carbamate derivative (FCCD) was directly compared against a conventional ion-selective electrode (ISE) for fluoride (F⁻) detection [1]. FCCD employs a nucleophilic substitution mechanism wherein F⁻ triggers silyl deprotection followed by 1,6-quinone-methide rearrangement, releasing ferrocenyl amine (FA) as the redox reporter [1]. Relative to the ISE comparator, FCCD coupled with an unmodified (cheaper) electrode demonstrated higher stability, superior selectivity, and better sensitivity, achieving a detection limit of 5.1 × 10⁻⁷ M (9.69 ppb) [1]. Additionally, FCCD uniquely functions as a dual-mode probe, providing both electrochemical ratiometric readout and selective colorimetric visualization (naked-eye detection) of F⁻, and is capable of detecting fluoride in non-transparent samples such as toothpaste—an operational advantage over conventional ISE and optical methods [1].

Fluoride Detection
Head-to-head
LOD 5.1 × 10⁻⁷ M
Reported dual-mode detection with ISE comparison context
Non-transparent sample capability; unmodified electrode used
Fluoride sensing Ratiometric electrochemical detection Colorimetric probe

4-Azidobenzyl Ferrocenylcarbamate Anticancer Prodrug: ~2-Fold Greater Cytotoxicity Against HL-60 Leukemia Cells vs. H₂O₂-Responsive Analogue

In a direct comparison within the same study, 4-azidobenzyl ferrocenylcarbamate—an aminoferrocene-based prodrug activated under reductive (cancer-specific) conditions via azide reduction—was tested against the human promyelocytic leukemia cell line HL-60 alongside a structurally related H₂O₂-responsive analogue [1]. The azide-containing ferrocene carbamate prodrug exhibited an IC₅₀ of 27 ± 4 µM, substantially lower (more potent) than the H₂O₂-responsive analogue, which showed IC₅₀ > 50 µM [1]. This approximately ≥2-fold potency differential is attributed to the distinct activation mechanism: the azide trigger enables prodrug activation under the reductive intracellular environment of cancer cells, whereas the H₂O₂-responsive analogue relies on reactive oxygen species levels that may be insufficient for efficient activation in this cell line [1].

HL-60 Cytotoxicity
Head-to-head
IC₅₀ 27 ± 4 µM vs >50 µM
Reported lower IC₅₀ under reductive activation context in leukemia model
Direct comparison with H₂O₂-responsive analogue; review assay conditions
Anticancer prodrug Ferrocene bioactivation Reductive activation

Carbamate Linker Enables Self-Immolative Release of Ferrocenyl Reporter for Selective Cysteine Detection with 1 pM ACY-1 Detection Limit in Whole Blood

Ferrocene carbamate phenyl acrylate (FCPA), a first-of-its-kind latent electrochemical redox probe, was developed for the selective detection of cysteine (Cys) and quantification of aminoacylase-1 (ACY-1) [1]. The carbamate linkage serves as the self-immolative linker that releases the ferrocenyl reporter specifically upon Cys-mediated cleavage, generating an electrochemical signal that is highly specific to Cys and insensitive to other amino acids and biological redox interferents [1]. The FCPA-incorporated sensor exhibited a broad dynamic range of 0.25–100 µM for Cys and achieved an ACY-1 detection limit of 1 pM (0.01 mU/cm³) with a dynamic range of 10–200 pM [1]. While no direct comparator probe was tested head-to-head in this study, the combination of pM-level enzyme detection with real-time cellular Cys tracking in E. coli and whole blood represents a performance benchmark differentiating ferrocene carbamate probes from conventional fluorescent or colorimetric Cys sensors, which typically operate in the nM–µM range and lack real-time live-cell capability [1].

Cysteine / ACY-1
Cross-study comparable
ACY-1 LOD 1 pM; Cys range 0.25–100 µM
pM enzyme detection with real-time cellular cysteine tracking
No direct probe comparison in same study; cross-platform review needed
Cysteine sensing Aminoacylase-1 quantification Self-immolative electrochemical probe

Ferrocene Carbamate (CAS 74006-19-2): Evidence-Backed Procurement and Application Scenarios


Prophylactic Countermeasure Development Against Organophosphate Nerve Agents

Ferrocene carbamate (CAS 74006-19-2) is the most extensively validated ferrocene-based prophylactic agent against soman (GD) poisoning, with demonstrated sixfold reduction in soman acute toxicity in mice and survival at 15× LD₅₀ soman in guinea pigs—outcomes quantitatively superior to physostigmine [1][2]. Defense and toxicology research groups developing next-generation nerve agent countermeasures should procure this compound as the reference carbamate scaffold for structure–activity studies aimed at optimizing both AChE carbamylation kinetics and ferrocene-mediated secondary protective mechanisms that operate independently of cholinesterase inhibition [1][2].

Electrochemical Biosensor Development Using Self-Immolative Ferrocene Carbamate Linkers

The ferrocene carbamate motif serves as the core self-immolative linker in multiple validated electrochemical probe platforms for detecting H₂S (LOD 0.076 µM), fluoride (LOD 5.1 × 10⁻⁷ M), cysteine (dynamic range 0.25–100 µM), and aminoacylase-1 (LOD 1 pM) [3][4][5]. Analytical chemistry and biosensor development teams should select ferrocene carbamate-based probe architectures when the application requires (a) real-time continuous monitoring in living cells, (b) dual-mode electrochemical/colorimetric readout, or (c) operation in non-transparent complex matrices such as whole blood and consumer products—capabilities not simultaneously available from non-carbamate ferrocene or conventional optical probe alternatives [3][4][5].

Ferrocene-Based Anticancer Prodrug Design with Reductive Activation Strategy

The 4-azidobenzyl ferrocenylcarbamate prodrug chemotype demonstrates a validated potency advantage (~2-fold lower IC₅₀) over H₂O₂-responsive ferrocene prodrug analogues against HL-60 leukemia cells, attributable to activation under the reductive intracellular conditions prevalent in cancer cells [6]. Medicinal chemistry and oncology research programs pursuing metal-based anticancer agents should prioritize ferrocene carbamate prodrugs with azide or other reducible triggers as their lead scaffold for hematological cancer indications, leveraging the quantitative potency differential established in direct comparative cytotoxicity assays [6].

Novel Acetylcholinesterase Inhibitor Discovery and Ferrocene Neuropharmacology

As the inaugural carbamate subclass within the ferrocene chemical space, ferrocene carbamate (CAS 74006-19-2) and its congeners are the only ferrocene derivatives with experimentally confirmed AChE inhibitory activity (I₅₀ 10⁻⁴–10⁻⁶ M) and demonstrated brain penetration [7][1]. Neuroscience and neuropharmacology research groups developing centrally acting cholinesterase inhibitors should source ferrocene carbamate as the foundational scaffold for medicinal chemistry optimization, with the meta-substituted ferrocene-carbamate positional isomer identified as the most active configuration for further derivatization [7].

Application
Selection Property
Validation Focus
Organophosphate countermeasure research
AChE inhibition + ferrocene-mediated protective profile
Soman model exposure-response endpoints
Electrochemical biosensor design
Self-immolative carbamate linker for redox reporter release
Sub-micromolar LOD in complex biological matrices
Anticancer prodrug research
Reductive activation prodrug scaffold with azide trigger
HL-60 cytotoxicity IC₅₀ comparison against analogue
AChE inhibitor discovery
Carbamate-based AChE inhibition class with brain penetration
Meta-substituted isomer potency optimization
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